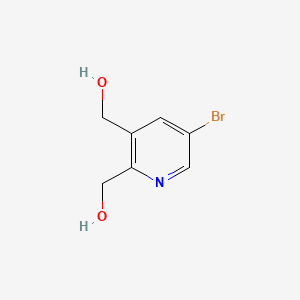
(5-Bromopyridine-2,3-diyl)dimethanol
Übersicht
Beschreibung
(5-Bromopyridine-2,3-diyl)dimethanol: is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is characterized by the presence of a bromine atom attached to a pyridine ring, along with two hydroxymethyl groups at the 2 and 3 positions of the ring . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridine-2,3-diyl)dimethanol typically involves the reduction of dimethyl 5-bromopyridine-2,3-dicarboxylate. The reaction is carried out by adding sodium borohydride (NaBH4) to a suspension of dimethyl 5-bromopyridine-2,3-dicarboxylate in ethanol (EtOH) at 0°C. The mixture is then heated to reflux for 17 hours, followed by cooling to room temperature and quenching with saturated aqueous ammonium chloride (NH4Cl) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Bromopyridine-2,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Bromopyridine-2,3-diyl)dimethanol is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its structural properties make it a valuable intermediate in the synthesis of potential drug candidates .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of (5-Bromopyridine-2,3-diyl)dimethanol is primarily related to its ability to undergo various chemical transformations. The presence of the bromine atom and hydroxymethyl groups allows it to participate in a wide range of reactions, making it a versatile intermediate in chemical synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,3-Diamino-5-bromopyridine: Used in the preparation of heterocyclic compounds.
5-Bromo-3-hydroxymethyl-pyridin-2-yl-methanol: Similar structural properties and applications.
Uniqueness: (5-Bromopyridine-2,3-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups at the 2 and 3 positions of the pyridine ring, which provides distinct reactivity and versatility in chemical synthesis .
Eigenschaften
IUPAC Name |
[5-bromo-2-(hydroxymethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-1-5(3-10)7(4-11)9-2-6/h1-2,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJUHQDWZRFCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738957 | |
| Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356330-71-6 | |
| Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)


![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)

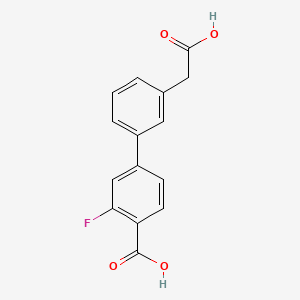
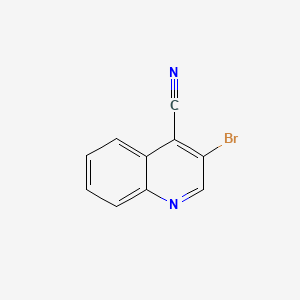
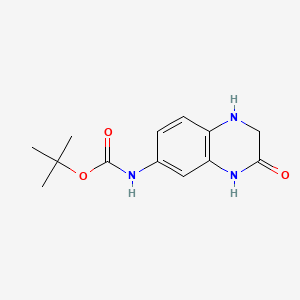
![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)
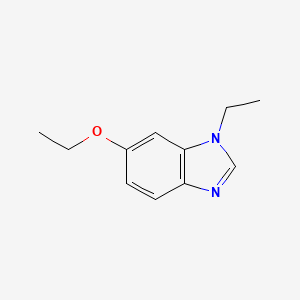
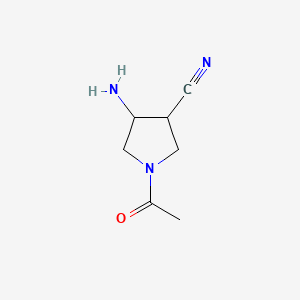
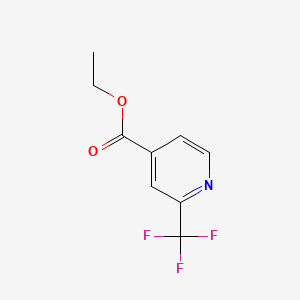
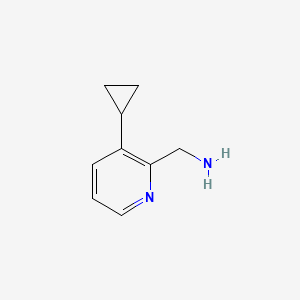
![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)
